molecular formula C23H19N5O3S B2872777 N-(2-ethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866811-46-3

N-(2-ethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2872777
CAS RN: 866811-46-3
M. Wt: 445.5
InChI Key: KTMODCGRVILDMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine, also known as EPTQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPTQ belongs to the class of triazoloquinazoline compounds and has a unique chemical structure that makes it a promising candidate for drug discovery.

Mechanism Of Action

The mechanism of action of N-(2-ethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are involved in cancer cell survival and proliferation. N-(2-ethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine has been shown to inhibit the activity of various enzymes and signaling molecules that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine has been shown to exhibit significant biochemical and physiological effects in various cell types. It has been shown to induce apoptosis in cancer cells by activating various apoptotic pathways. N-(2-ethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine has also been shown to inhibit the activity of various enzymes and signaling molecules that are involved in cancer cell growth and survival.

Advantages And Limitations For Lab Experiments

One of the major advantages of N-(2-ethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is its unique chemical structure, which makes it a promising candidate for drug discovery. N-(2-ethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine has also been shown to exhibit significant anticancer activity in various cancer cell lines. However, one of the limitations of N-(2-ethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.

Future Directions

There are several future directions for research on N-(2-ethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine. One potential direction is to further investigate the mechanism of action of N-(2-ethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine and identify the specific cellular pathways that are involved in its anticancer activity. Another potential direction is to develop more water-soluble derivatives of N-(2-ethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine that can be used in a wider range of lab experiments. Additionally, N-(2-ethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine could be studied for its potential use in combination therapy with other anticancer agents.

Synthesis Methods

The synthesis of N-(2-ethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves a multi-step process that includes the reaction of 2-ethoxyaniline with nitrous acid to form the diazonium salt, followed by the reaction with 3-phenylsulfonyl-1,2,3-triazole to form the triazole intermediate. The final step involves the reaction of the triazole intermediate with 2-chloro-3-nitrobenzoic acid to form N-(2-ethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine.

Scientific Research Applications

N-(2-ethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine has been studied extensively for its potential therapeutic applications. It has been shown to exhibit significant anticancer activity by inducing apoptosis in cancer cells. N-(2-ethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine has also been studied for its potential use as an anti-inflammatory agent and has shown promising results in animal models of inflammation.

properties

IUPAC Name

3-(benzenesulfonyl)-N-(2-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O3S/c1-2-31-20-15-9-7-13-18(20)24-21-17-12-6-8-14-19(17)28-22(25-21)23(26-27-28)32(29,30)16-10-4-3-5-11-16/h3-15H,2H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMODCGRVILDMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

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